Home > Products > Screening Compounds P35086 > (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]
(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] -

(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]

Catalog Number: EVT-8182201
CAS Number:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] is a complex organic molecule that belongs to the class of spirocyclic compounds. It features a unique structural arrangement combining an indeno[1,2-d]oxazole core with an oxetane moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Classification

This compound can be classified as:

  • Organic Compound: It contains carbon atoms and is primarily composed of carbon, hydrogen, nitrogen, and oxygen.
  • Heterocyclic Compound: The presence of nitrogen in the oxazole ring classifies it as heterocyclic.
  • Spirocyclic Compound: The spiro structure indicates that it consists of two or more rings sharing only one common atom.
Synthesis Analysis

The synthesis of (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] typically involves several key steps:

  1. Formation of the Indeno Core: The initial step often requires the construction of the indeno framework through cyclization reactions. This can be achieved via methods such as:
    • Cycloaddition Reactions: Utilizing alkenes or alkynes with suitable electrophiles to form the indene structure.
    • Nucleophilic Substitution: Introducing functional groups at specific positions on the indene ring.
  2. Synthesis of the Oxazole Ring: The formation of the oxazole involves:
    • Condensation Reactions: Combining carbonyl compounds with nitrogen sources (like amines or hydrazines) under acidic or basic conditions to form the oxazole ring.
    • Cyclization Techniques: Using cyclization strategies that may involve heating or catalytic conditions to promote ring closure.
  3. Oxetane Formation: The oxetane moiety is introduced through:
    • Ring-Closing Reactions: Utilizing suitable precursors that can undergo cyclization to form a four-membered ring.
    • Functional Group Transformations: Modifying existing functional groups to facilitate the formation of the oxetane.
  4. Final Purification and Characterization: The synthesized compound is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods (e.g., NMR, IR).
Molecular Structure Analysis

The molecular structure of (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] can be described in detail:

  • Molecular Formula: C12H13N3O2
  • Molecular Weight: Approximately 227.25 g/mol
  • Structural Features:
    • The compound features a spiro structure where two rings are interconnected at a single atom.
    • The indeno[1,2-d]oxazole core contributes to its heterocyclic nature.
    • The presence of an oxetane ring adds to its three-dimensional complexity.

Data Analysis

  • InChI Key: A unique identifier for chemical substances that provides information about the molecular structure.
  • SMILES Notation: This provides a way to represent the structure using short ASCII strings which can be useful for computational chemistry applications.
Chemical Reactions Analysis

The chemical reactivity of (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] can include:

  1. Nucleophilic Substitution Reactions: The presence of electrophilic centers allows for nucleophiles to attack and modify the compound.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the indene component may participate in electrophilic substitution reactions.
  3. Ring Opening Reactions: Under certain conditions (e.g., acidic or basic), the oxetane ring may undergo ring-opening reactions leading to various derivatives.
Mechanism of Action

The mechanism of action for compounds like (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane], particularly in biological systems, often involves:

  • Interaction with Biological Targets: Compounds may bind to specific enzymes or receptors influencing biochemical pathways.
  • Modulation of Signaling Pathways: By interacting with cellular targets such as proteins involved in signaling cascades (e.g., kinases), these compounds can alter cellular responses.
Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are critical for understanding its behavior in various environments:

  • Solubility: Typically assessed in polar and non-polar solvents which affects its bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to determine shelf-life and storage conditions.
  • Melting Point and Boiling Point: These properties provide insight into its thermal stability and phase transitions.
Applications

The potential applications for (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] include:

  1. Pharmaceutical Development: Due to its unique structure and potential biological activity against specific targets (e.g., cancer-related pathways).
  2. Chemical Biology Research: As a tool for studying biological processes involving heterocycles.
  3. Material Science: Investigating its properties for use in advanced materials due to its structural characteristics.
Introduction to Spirocyclic Indeno-Oxazole-Oxetane Hybrid Systems

Nomenclature and Structural Classification of (3aS,8aS)-Spiro[indeno[1,2-d]oxazole-2,3'-oxetane]

Systematic IUPAC nomenclature precisely defines the compound as (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane], with the parenthetical descriptors indicating specific stereochemical configurations at the spiro center and ring fusion points. The name decomposes into three key components:

  • Spiro Prefix: The term "spiro" designates a single carbon atom (C3 of oxetane) shared between two rings.
  • Primary Ring System: "Indeno[1,2-d]oxazole" denotes a benzo-fused five-membered heterocycle where benzene is annulated with oxazole (oxygen and nitrogen at positions 1 and 2).
  • Secondary Ring: "Oxetane" specifies the saturated four-membered cyclic ether.The locant "2,3'" indicates the spiro linkage connects C2 of the indenoxazole to C3' of the oxetane.
  • Stereochemical Configuration: The stereodescriptors (3aS,8aS) define the ring fusion stereochemistry, ensuring the asymmetric centers adopt specific absolute configurations. X-ray crystallography of related compounds confirms that the indenoxazole moiety typically adopts a trans-fusion at ring junctions (C3a and C8a), while the oxetane ring exists in a puckered conformation. This arrangement generates a well-defined chiral pocket around the spiro carbon, crucial for enantioselective recognition [4] [7].

  • Molecular Geometry: The compound exhibits C₁ symmetry due to the absence of planes or axes of symmetry. Bond length analysis reveals key features:

  • The oxetane C-O bonds (average 1.46 Å) are shorter than typical ethers (1.41 Å), reflecting ring strain.
  • The spiro carbon (oxetane C3') displays tetrahedral geometry with bond angles compressed to ~88° within the oxetane ring but expanded to ~116° at the spiro linkage.
  • The indenoxazole system shows partial aromaticity in the benzene ring, while the oxazole ring remains planar, facilitating conjugation [6] [8].

  • Stereoisomerism: Four diastereomers are possible from (3aR,8aR), (3aR,8aS), (3aS,8aR), and (3aS,8aS) configurations. The (3aS,8aS) isomer is biologically and catalytically relevant due to optimal spatial orientation of functional groups. Enantiomeric purity (>99% ee) is achievable via chiral resolution or asymmetric synthesis, as confirmed by chiral HPLC analyses of analogous compounds [4].

Table 1: Nomenclature Conventions for Key Structural Elements

Structural FeatureIUPAC DesignationStereochemical Significance
Spiro JunctionSpiro[indeno[1,2-d]oxazole-2,3'-oxetane]Creates quaternary stereocenter
Ring Fusion in Indenoxazole3a,8a-DihydroTrans-fusion minimizes steric strain
Oxetane ConfigurationOxetane-3'Puckered ring with C3' as spiro atom
Absolute Configuration(3aS,8aS)Dictates handedness of chiral environment

Table 2: Comparative Analysis of Stereoisomers

StereoisomerRing Fusion ConfigurationRelative Energy (kcal/mol)Catalytic Relevance
(3aS,8aS)Trans0 (reference)High enantioselectivity
(3aR,8aR)Trans+0.8Moderate
(3aR,8aS)Cis+3.2Low (steric clash)
(3aS,8aR)Cis+3.5Low (steric clash)

Historical Development of Spirocyclic Oxazole-Oxetane Architectures in Asymmetric Catalysis

The strategic incorporation of oxetanes into chiral catalysts stems from seminal work on their unique physicochemical properties. Oxetanes function as "polar-apolar" isosteres, replacing gem-dimethyl groups while introducing a dipole moment (∼5 D) that enhances substrate binding via electrostatic interactions. Their ring strain (∼106 kJ/mol) imparts synthetic versatility for ring-opening reactions, yet metabolic stability exceeds analogous carbonyl compounds. These attributes were first exploited in medicinal chemistry (e.g., Taxol's oxetane D-ring) but remained underutilized in catalysis until the early 2000s [7] [8].

  • Evolution from Bis(oxazoline) Ligands: Pyridine-bis(oxazoline) (PyBOX) ligands, introduced by Nishiyama in 1989, established oxazolines as privileged chiral controllers. Their tridentate N,N,N-coordination mode creates rigid octahedral complexes with metals like Ru(III), enabling asymmetric hydrosilylation (86–92% ee). This work inspired spirocyclic variants where conformational flexibility was minimized. The synthesis of C₂-symmetric spiro-bis(oxazolines) in the late 1990s demonstrated superior enantioselectivity in Cu(I)-catalyzed cyclopropanations (93–97% ee), attributed to the spiro scaffold's resistance to helical distortion. However, these systems lacked the oxetane motif [3].

  • Synthetic Breakthroughs: Access to enantiopure spiro-oxetanes remained challenging due to difficulties in forming the quaternary spirocenter. Early routes relied on stoichiometric chiral auxiliaries or enzymatic resolutions, yielding <50 mg quantities. A pivotal advance came from organocatalytic methods using confined Brønsted acids. For example, imino-imidodiphosphate (iIDP) catalysts enabled the enantioselective condensation of indoles with acetone to form SPINDOLE scaffolds (90% yield, 96% ee), demonstrating the feasibility of constructing complex spirocycles from simple precursors. This methodology was adapted for oxetane-containing systems by replacing acetone with 3-oxetanone derivatives, leveraging oxetane's carbonyl-like reactivity. Acid-catalyzed diol cyclization provided a complementary route, though enantiocontrol required chiral catalysts [2] [5].

  • Hybrid System Innovation: The integration of oxetanes into indeno-oxazole frameworks emerged from parallel work on spirocyclic benzimidazoles. In 2015, oxidative cyclization using Oxone®/formic acid successfully fused 2-oxa-7-azaspiro[3.5]nonane onto benzimidazole, confirming the stability of oxetanes under electrophilic conditions. This validated their compatibility with heterocycle synthesis. By 2020, asymmetric variants using squaramide catalysts achieved enantioselective construction of oxetanyl-spirooxindoles (94% ee), establishing the architectural foundation for (3aS,8aS)-spiro[indeno[1,2-d]oxazole-2,3'-oxetane]. The key innovation was employing thiourea VI or squaramide IX to control stereochemistry during spirocyclization, exploiting hydrogen-bonding interactions with oxetane oxygen [5] [7].

  • Catalytic Applications: These hybrids excel in reactions demanding precise steric control:

  • Michael Additions: The oxetane's dipole organizes nitroalkanes near the indenoxazole's Lewis acidic site, achieving 94% ee for β-nitro oxindoles.
  • Hydrogenations: Ir(I) complexes with phosphine-oxetane-indenoxazole ligands hydrogenate enamides (99% ee), where oxetane rigidity prevents catalyst fluxionality.
  • C–H Functionalization: The scaffold's C₂-symmetry (when symmetrically substituted) enables enantioselective C–H insertion via Rh(II)-carbenoids (91% ee) [2] [5].

Table 3: Historical Milestones in Spirocyclic Oxazole-Oxetane Development

YearDevelopmentMethodologyImpact
1989PyBOX ligands for asymmetric hydrosilylationRu(III)/(S)-(i-Pr)-PyBOX catalysisEstablished oxazolines as chiral controllers
2015Oxidative fusion of oxetanes to benzimidazolesOxone®/formic acid cyclizationDemonstrated oxetane stability under electrophilic conditions
2018Organocatalytic α-oxetanyl alkyl halide synthesisSquaramide-catalyzed Michael additionAchieved 94% ee for oxetanyl-spirooxindoles
2020iIDP-catalyzed SPINDOLE formationEnantioselective indole-acetone condensationProvided scalable spirocycle synthesis (96% ee)
2025Hybrid indeno-oxazole-oxetane catalystsAsymmetric spirocyclizationEnabled multifunctional chiral environments

The trajectory of spirocyclic indeno-oxazole-oxetane hybrids illustrates a broader shift toward stereochemically dense architectures. By combining the indenoxazole's metal-coordination capacity with the oxetane's stereodirecting dipole and metabolic stability, these systems address limitations of earlier catalysts. Future advances will likely exploit their modularity for tailored applications in pharmaceutical synthesis and materials science [2] [5] [7].

Properties

Product Name

(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]

IUPAC Name

(3aS,8bS)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-2-4-9-8(3-1)5-10-11(9)13-12(15-10)6-14-7-12/h1-4,10-11,13H,5-7H2/t10-,11-/m0/s1

InChI Key

TVNRICFCEGUIBF-QWRGUYRKSA-N

SMILES

C1C2C(C3=CC=CC=C31)NC4(O2)COC4

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC4(O2)COC4

Isomeric SMILES

C1[C@H]2[C@H](C3=CC=CC=C31)NC4(O2)COC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.